BenchChemオンラインストアへようこそ!

AZD-8835

PI3K Signaling Kinase Profiling Breast Cancer

AZD-8835 delivers unequaled PI3Kα/δ co-inhibition, essential for dissecting tumor-intrinsic and immune-mediated pathways without confounding β/γ off-target effects. Its validated intermittent high-dose scheduling (IHDS) achieves tumor regression as monotherapy and up to 92% regression in combination with anti-estrogen or CDK4/6 agents. This precision tool outperforms pan-PI3K and α-only inhibitors, providing a unique selectivity window for clean mechanistic studies. Bulk and custom quantities available.

Molecular Formula C22H31N9O3
Molecular Weight 469.5 g/mol
CAS No. 1620576-64-8
Cat. No. B605784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-8835
CAS1620576-64-8
SynonymsAZD-8835;  AZD 8835;  AZD8835.
Molecular FormulaC22H31N9O3
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N
InChIInChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24)
InChIKeyZGRDYKFVDCFJCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZD-8835 for Research Procurement: Potent Dual PI3Kα/δ Inhibitor with Distinct Selectivity Profile


AZD-8835 (CAS 1620576-64-8) is a synthetic organic small molecule and a mixed, ATP-competitive inhibitor of Class I phosphoinositide 3-kinase (PI3K) isoforms. Its primary biochemical activity is potent, equipotent inhibition of PI3Kα and PI3Kδ, with IC₅₀ values in the low nanomolar range [1]. Importantly, AZD-8835 demonstrates significant selectivity against the PI3Kβ and PI3Kγ isoforms, a profile that distinguishes it from pan-PI3K inhibitors [2]. It retains full inhibitory activity against the common oncogenic PI3Kα mutants, E545K and H1047R [3]. The compound was advanced to Phase I clinical evaluation (NCT02260661) for advanced solid tumors and ER+/HER2- breast cancer [4]. Its development was discontinued, but it remains a valuable research tool for dissecting PI3K pathway biology.

Why Pan-PI3K or α-Only Inhibitors Cannot Substitute for AZD-8835 in Research


While numerous PI3K inhibitors are available for research, AZD-8835's precise PI3Kα/δ dual selectivity cannot be reliably replicated by substituting pan-PI3K inhibitors (e.g., Copanlisib) or PI3Kα-selective inhibitors (e.g., Alpelisib). Pan-PI3K inhibitors potently suppress all Class I isoforms, including PI3Kβ and PI3Kγ, which can introduce confounding off-target toxicities and signaling effects not representative of α/δ-specific blockade [1]. Conversely, PI3Kα-selective inhibitors like Alpelisib spare PI3Kδ, failing to modulate the tumor immune microenvironment through δ-mediated pathways [2]. The quantitative selectivity data provided below demonstrate that AZD-8835's unique window—high potency against α/δ while largely sparing β/γ at therapeutic concentrations—is a distinct molecular profile essential for research where clean α/δ co-inhibition is the experimental objective.

Quantitative Differentiation Guide: AZD-8835 vs. Alpelisib and Copanlisib in PI3K Profiling


Enzymatic Selectivity: AZD-8835's α/δ Dual Profile vs. Alpelisib's α-Only Inhibition

AZD-8835 provides equipotent inhibition of both PI3Kα and PI3Kδ, with high selectivity over PI3Kβ and PI3Kγ [1]. This contrasts sharply with Alpelisib (BYL-719), a PI3Kα-selective inhibitor approved for breast cancer, which shows minimal activity against PI3Kδ . The table below quantifies this key biochemical difference.

PI3K Signaling Kinase Profiling Breast Cancer Immuno-Oncology

Cellular Target Engagement: Comparable to Pan-PI3K Inhibitor Copanlisib but with Superior Isoform Selectivity

In cellular assays measuring pAkt (Ser473) inhibition, AZD-8835 achieves potent target engagement in PI3Kα-driven (BT474) and PI3Kδ-driven (JeKo-1) cell lines, while demonstrating functional sparing of PI3Kβ and PI3Kγ [1]. This is in contrast to the pan-PI3K inhibitor Copanlisib (BAY 80-6946), which potently inhibits PI3Kβ and PI3Kγ at similar low nanomolar concentrations .

Cellular Assays pAkt Inhibition Selectivity Profiling PTEN-null Models

In Vivo Efficacy: Intermittent High-Dose Scheduling (IHDS) Enables Tumor Regression in Monotherapy

A key differentiator for AZD-8835 is the preclinical validation of an intermittent high-dose scheduling (IHDS) regimen, which was shown to induce tumor regression as monotherapy in PIK3CA-mutant breast cancer xenografts [1]. Continuous dosing with 25 mg/kg b.i.d. achieved complete tumor growth inhibition, whereas the IHDS approach achieved actual tumor regression [2].

In Vivo Pharmacology Xenograft Models Dosing Regimen Tumor Regression

Oral Bioavailability and Exposure: Favorable PK Profile Suitable for In Vivo Dosing

AZD-8835 exhibits favorable pharmacokinetic properties for oral administration in preclinical models, a critical feature for consistent in vivo experimentation [1]. Its high exposure in mice (AUC 137 μM·h) supports robust target engagement following oral dosing [2].

Pharmacokinetics Oral Bioavailability Mouse PK Drug Exposure

Primary Research Application Scenarios for AZD-8835 Based on Empirical Evidence


Dissecting Tumor-Intrinsic (PI3Kα) vs. Immune-Modulatory (PI3Kδ) Roles in Syngeneic or Xenograft Models

The equipotent inhibition of PI3Kα and PI3Kδ makes AZD-8835 a critical tool for studies where both tumor cell-autonomous growth and anti-tumor immunity need to be simultaneously targeted. Evidence shows it reduces tumor growth in SKOV3 xenografts and enhances CD8+ T-cell activity in C26 syngeneic models [1]. This is a key application where PI3Kα-only (e.g., Alpelisib) or PI3Kδ-only (e.g., Idelalisib) inhibitors would provide an incomplete picture.

Investigating Optimized Intermittent Dosing Regimens to Maximize Therapeutic Index

Researchers focusing on preclinical dosing optimization should consider AZD-8835 due to the well-characterized and validated intermittent high-dose scheduling (IHDS) protocol. The published data demonstrate that IHDS can shift the efficacy outcome from growth inhibition to tumor regression as monotherapy [2]. This provides a validated framework for studies exploring drug holiday schedules or pulsatile target inhibition.

Combination Therapy Studies in ER+/PIK3CA-Mutant Breast Cancer Models

Based on mechanistic insights of pathway cross-talk, AZD-8835 has demonstrated enhanced efficacy in combination with agents targeting ER or CDK4/6. Preclinical data show that adding these partners to AZD-8835 IHDS increased tumor regression up to 92% [3]. Researchers modeling ER+ breast cancer resistance mechanisms or testing rational combination therapies should procure AZD-8835 for these defined combination contexts.

Selective PI3K Pathway Profiling in PTEN-Null or PI3Kβ-Dependent Contexts

Given AZD-8835's high selectivity against PI3Kβ (cellular IC₅₀ >3.5 μM in PTEN-null MDA-MB-468 cells) [4], it is a valuable tool for experiments that require PI3Kα/δ inhibition without confounding effects on PI3Kβ-driven signaling. This makes it suitable for distinguishing the roles of different PI3K isoforms in cellular models where PI3Kβ activity is a critical variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD-8835

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.